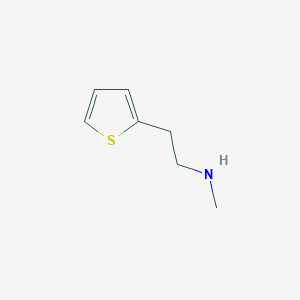

N-Metil-2-(tiofen-2-IL)etanamina

Descripción general

Descripción

“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .

Synthesis Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .

Molecular Structure Analysis

The molecular weight of “N-Methyl-2-(thiophen-2-YL)ethanamine” is 127.21 . The SMILES string representation is NCCc1cccs1 .

Chemical Reactions Analysis

“N-Methyl-2-(thiophen-2-YL)ethanamine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Physical And Chemical Properties Analysis

“N-Methyl-2-(thiophen-2-YL)ethanamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Funcionalización de nanotubos de carbono de pared múltiple (MWCNT)

“N-Metil-2-(tiofen-2-IL)etanamina”, también conocida como 2-Tiofenetilamina, es adecuada para funcionalizar nanotubos de carbono de pared múltiple (MWCNT) . Este proceso mejora las propiedades de los MWCNT, haciéndolos más útiles en diversas aplicaciones como sensores, administración de fármacos y nanocompuestos.

Síntesis de derivados de Geldanamicina

Este compuesto se utiliza en la síntesis de derivados de geldanamicina, que se sabe que son inhibidores de la replicación del virus de la hepatitis C (VHC) que se dirigen a la Hsp90 . Esto lo hace valioso en el campo del desarrollo de fármacos antivirales.

Síntesis de derivados de pirimidina

La 2-Tiofenetilamina se puede utilizar como reactivo en la síntesis de derivados de pirimidina mediante la reacción con diversas isotiocianato cetonas . Los derivados de pirimidina tienen una amplia gama de aplicaciones en química medicinal, incluidos los fármacos antivirales, anticancerígenos y antiinflamatorios.

Síntesis de derivados de Acilguanidina

Este compuesto también se puede utilizar en la síntesis de derivados de acilaguanidina mediante la reacción con aroil S-metilisotiourea . Las acilaguanidinas son conocidas por sus actividades biológicas y se utilizan en el desarrollo de fármacos para tratar la diabetes y otras enfermedades.

Condensación inducida por microondas con ácido iminodiacético

La 2-Tiofenetilamina sufre una condensación inducida por microondas con ácido iminodiacético para formar los correspondientes derivados de piperazina-2,6-diona . Estos derivados tienen posibles aplicaciones en química medicinal.

Compuestos de base de Schiff

Este compuesto se puede utilizar en la síntesis de compuestos de base de Schiff . Las bases de Schiff son compuestos versátiles con una amplia gama de aplicaciones, incluido su uso como ligandos en química de coordinación y sus actividades antimicrobianas y antitumorales.

Safety and Hazards

Direcciones Futuras

The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .

Mecanismo De Acción

Target of Action

N-Methyl-2-(thiophen-2-YL)ethanamine is an aromatic amine

Mode of Action

It’s known that it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the target’s structure and function.

Biochemical Pathways

The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may influence pathways involving these derivatives .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 200-201 °c/750 mmhg and density of 1.087 g/mL at 25 °C , may influence its bioavailability.

Result of Action

The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may induce structural changes in its targets, potentially altering their function .

Action Environment

The compound’s sensitivity to air suggests that exposure to oxygen may affect its stability and efficacy.

Propiedades

IUPAC Name |

N-methyl-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCPAWBLQEUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331177 | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106891-32-1 | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106891-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

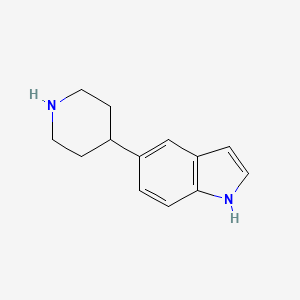

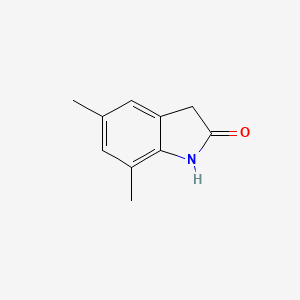

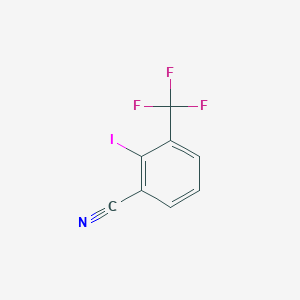

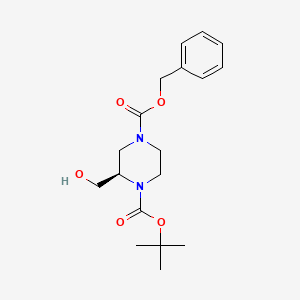

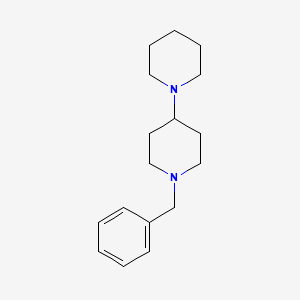

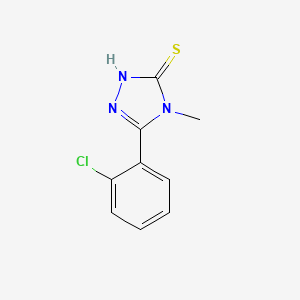

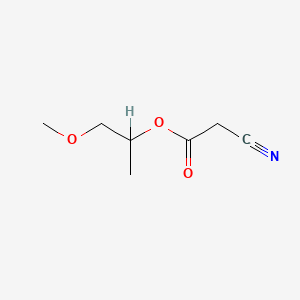

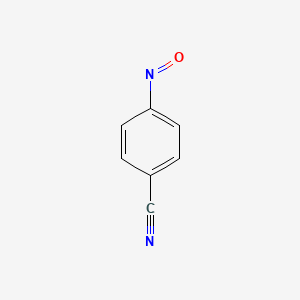

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.